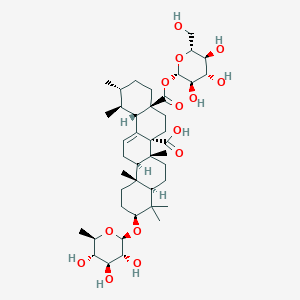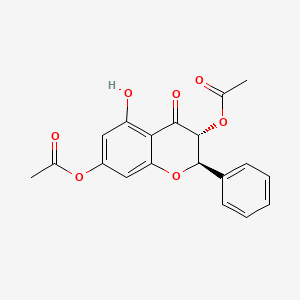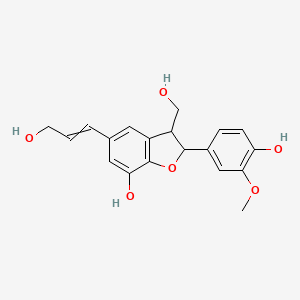
Quinovic acid 3-O-(6-deoxy-beta-D-glucopyranoside) 28-O-beta-D-glucopyranosyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Quinovic acid glycosides involves complex organic reactions, extracting from natural sources like Guettarda platypoda and Isertia haenkeana. These compounds are isolated using chemical and spectral analysis, highlighting the intricate process of obtaining pure substances from natural extracts (Aquino et al., 1988) (Arriaga et al., 1990).
Molecular Structure Analysis
The molecular structure of Quinovic acid 3-O-(6-deoxy-beta-D-glucopyranoside) 28-O-beta-D-glucopyranosyl ester and related compounds has been elucidated using chemical and physicochemical evidence. Techniques such as NMR spectroscopy play a crucial role in determining the arrangement of atoms and the configuration of these molecules (Ohashi et al., 1994).
Chemical Reactions and Properties
These glycosides participate in various chemical reactions that define their reactivity and interaction with other molecules. The hydrolysis and spectral methods used to elucidate their structures give insights into their chemical behavior and potential for modification (Hassanean et al., 1993).
Physical Properties Analysis
The physical properties of Quinovic acid glycosides, including solubility, melting point, and crystal structure, are determined through detailed experimental studies. These properties are crucial for understanding how these compounds can be utilized in various applications (Kang et al., 2004).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards other chemical groups, and stability under different conditions, are essential for predicting how Quinovic acid glycosides behave in chemical reactions and in biological systems. Studies focus on their interaction with other molecules and stability under various conditions, providing a foundation for potential applications in scientific research (Mostafa et al., 2006).
Wissenschaftliche Forschungsanwendungen
Isolation and Structural Elucidation :
- Kang, Du, and Hao (2004) isolated two new triterpenoid saponins, including quinovic acid 3-O-6-deoxy-β-d-glucopyranoside, 28-β-d-glucopyranosyl ester from the EtOAc extracts of dried stems of N. sessilifolia Merr. The structures were based on NMR, MS, IR, and chemical analysis (Kang, Du, & Hao, 2004).
- In a study by Kang, Shi, and Hao (2007), six compounds were isolated from the bark of Mitragyna rotundifolia, including quinovic acid-3-O-beta-D-6-deoxy-glucopyranoside, 28-O-beta-D-glucopyranosyl ester (Kang, Shi, & Hao, 2007).
- Fan and He (1995) isolated four new quinovic acid glycosides from the roots of Adina rubella, including quinovic acid 3-O-beta-D-glucopyranosyl(1-->4)-beta-D-fucopyranosyl-(28-->1)-beta-D- glucopyranosyl ester (Fan & He, 1995).
Chemical and Spectroscopic Analysis :
- A new triterpene glycoside and two known glycosides, including quinovic acid-3β- O -β- d -glucopyranosyl-(28→1)-β- d -glucopyranosyl ester, were isolated from the roots of Guettarda platypoda and analyzed using chemical and spectral methods (Aquino et al., 1988).
Wirkmechanismus
Target of Action
It is known to exhibit anti-inflammatory and antioxidant properties , suggesting that it may interact with targets involved in inflammatory and oxidative stress pathways.
Mode of Action
Given its anti-inflammatory and antioxidant properties , it can be inferred that it may interact with its targets to modulate these pathways, leading to reduced inflammation and oxidative stress.
Biochemical Pathways
Based on its known anti-inflammatory and antioxidant properties , it can be inferred that it may influence pathways related to inflammation and oxidative stress.
Result of Action
Its known anti-inflammatory and antioxidant properties suggest that it may lead to reduced inflammation and oxidative stress at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O14/c1-19-10-15-41(37(52)56-35-33(49)31(47)29(45)23(18-43)54-35)16-17-42(36(50)51)22(27(41)20(19)2)8-9-25-39(6)13-12-26(38(4,5)24(39)11-14-40(25,42)7)55-34-32(48)30(46)28(44)21(3)53-34/h8,19-21,23-35,43-49H,9-18H2,1-7H3,(H,50,51)/t19-,20+,21-,23-,24+,25-,26+,27+,28-,29-,30+,31+,32-,33-,34+,35+,39+,40-,41+,42-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLCKWUMMOZIEY-KZNIDIGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)OC7C(C(C(C(O7)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 14466231 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B1180499.png)


